3-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography2. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions
The chemical reactions of 1,2,4-triazoles and benzo[d]thiazoles would depend on the specific substituents present in the molecule. However, these compounds can often participate in reactions such as nucleophilic substitution and electrophilic aromatic substitution2.
Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
Recent developments in the reaction of 2-aza-1,3,5-trienes with superbases have demonstrated the competitive formation of new 4,5-dihydro-1,3-thiazoles, dihydroazepines, and azepines through tandem deprotonation-cyclization mechanisms. This research provides valuable insights into the synthesis of complex heterocycles, which are crucial for the development of new pharmaceuticals and materials (Nedolya et al., 2015).
Materials Science and Textile Enhancement
Thiazole azodyes containing sulfonamide moiety have shown significant potential for UV protection and antimicrobial properties when applied to cotton fabrics. This research indicates the molecule's relevance in enhancing the functional properties of textiles, making them more resistant to microbial growth and UV degradation (Mohamed et al., 2020).
Pharmacology and Drug Discovery
In the realm of pharmacology, novel triazole, tetrazole, and spiropyrimidine-thiadiazole derivatives have been synthesized and evaluated for their antimicrobial properties. This research highlights the molecule's potential as a scaffold for developing new antimicrobial agents, showing significant activity against both Gram-positive and Gram-negative bacteria as well as fungi (Abu‐Hashem & El‐Shazly, 2019).
Antimicrobial and Anticancer Applications
The synthesis and pharmacological evaluation of benzoxepine-1,2,3-triazole hybrids have demonstrated potential antibacterial and anticancer activities, indicating the molecule's applicability in developing treatments for bacterial infections and cancer (Kuntala et al., 2015).
Corrosion Inhibition
Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions, showing higher efficiency compared to previously reported inhibitors. This research suggests the molecule's potential use in protecting industrial materials from corrosion, contributing to longer lifespans and reduced maintenance costs (Hu et al., 2016).
Safety And Hazards
The safety and hazards associated with these compounds would depend on the specific compound and its biological activity. Some 1,2,4-triazole and benzo[d]thiazole derivatives have been found to have antibacterial activity, which could potentially make them useful as antibiotics1. However, like all drugs, they would need to be thoroughly tested for safety and efficacy before they could be used in humans.
Future Directions
Future research in this area could involve the synthesis and testing of new 1,2,4-triazole and benzo[d]thiazole derivatives to find compounds with improved biological activity. In addition, studies could be conducted to better understand the mechanisms of action of these compounds1.
properties
IUPAC Name |
3-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S2/c1-22-16(12-24-14-8-4-5-9-15(14)28-19(24)26)20-21-18(22)27-13-17(25)23-10-6-2-3-7-11-23/h4-5,8-9H,2-3,6-7,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVSILFRLOEIGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CCCCCC2)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one |
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